Cas no 58047-52-2 (2-(2,4,6-trimethylphenyl)acetaldehyde)
2-(2,4,6-trimethylphenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4,6-trimethylphenyl)acetaldehyde
- 2,4,6-trimethylphenylacetaldehyde
- 2-mesitylacetaldehyde
- (2,4,6-trimethyl-phenyl)-acetaldehyde
- 2.4.6-Trimethyl-phenylacetaldehyd
- AC1L6W7F
- CTK8J4460
- Mesityl-acetaldehyd
- mesitylacetaldehyde
- mesityl-acetaldehyde
- NSC174748
- DB-302326
- MFCD08703378
- SCHEMBL1124861
- Z1183459086
- EN300-1601820
- CS-0235707
- mesitylacetoaldehyde
- 58047-52-2
- HXMXUWHNVNPJRR-UHFFFAOYSA-N
- DTXSID90306240
- (2,4,6-Trimethylphenyl)acetaldehyde
- AKOS013286636
- NSC-174748
-
- MDL: MFCD08703378
- Inchi: 1S/C11H14O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h5-7H,4H2,1-3H3
- InChI Key: HXMXUWHNVNPJRR-UHFFFAOYSA-N
- SMILES: O=CCC1C(C)=CC(C)=CC=1C
Computed Properties
- Exact Mass: 162.10452
- Monoisotopic Mass: 162.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.963
- Boiling Point: 263.6°C at 760 mmHg
- Flash Point: 127.1°C
- Refractive Index: 1.511
- PSA: 17.07
- LogP: 2.35320
2-(2,4,6-trimethylphenyl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG67713-2.5g |
2-MESITYLACETALDEHYDE |
58047-52-2 | 93% | 2.5g |
$1243.00 | 2024-04-19 | |
| A2B Chem LLC | AG67713-5g |
2-MESITYLACETALDEHYDE |
58047-52-2 | 93% | 5g |
$1820.00 | 2024-04-19 | |
| A2B Chem LLC | AG67713-10g |
2-MESITYLACETALDEHYDE |
58047-52-2 | 93% | 10g |
$2684.00 | 2024-04-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-100.0mg |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 100.0mg |
¥1083.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-250.0mg |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 250.0mg |
¥1729.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-500.0mg |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 500.0mg |
¥2877.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-1.0g |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 1.0g |
¥4310.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4144-5.0g |
2-(2,4,6-trimethylphenyl)acetaldehyde |
58047-52-2 | 95% | 5.0g |
¥12930.0000 | 2025-04-11 | |
| A2B Chem LLC | AG67713-50mg |
2-MESITYLACETALDEHYDE |
58047-52-2 | 93% | 50mg |
$160.00 | 2024-04-19 | |
| A2B Chem LLC | AG67713-100mg |
2-MESITYLACETALDEHYDE |
58047-52-2 | 93% | 100mg |
$221.00 | 2024-04-19 |
2-(2,4,6-trimethylphenyl)acetaldehyde Suppliers
2-(2,4,6-trimethylphenyl)acetaldehyde Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-(2,4,6-trimethylphenyl)acetaldehyde
2-(2,4,6-Trimethylphenyl)Acetaldehyde: A Comprehensive Overview
Introduction to 2-(2,4,6-Trimethylphenyl)Acetaldehyde
2-(2,4,6-Trimethylphenyl)Acetaldehyde, a compound with the CAS number 58047-52-2, is a versatile organic molecule that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a substituted aromatic ring with an aldehyde functional group. The trimethylphenyl moiety provides a rigid and electron-donating framework, while the acetaldehyde group introduces reactivity and functionality. This combination makes it an interesting subject for both fundamental research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(2,4,6-trimethylphenyl)acetaldehyde, leveraging modern catalytic methods and green chemistry principles. These developments have not only improved the yield and purity of the compound but also expanded its potential uses in diverse industries.
Structural Features and Physical Properties
The molecular structure of 58047-52-2 is defined by a trimethylbenzene ring (commonly known as cumene) substituted with an acetaldehyde group at the para position. This arrangement imparts unique electronic and steric properties to the molecule. The trimethylphenyl group contributes to the compound's stability and hydrophobicity, while the aldehyde group introduces reactivity towards nucleophilic addition reactions.
Physically, 58047-52-2 exists as a crystalline solid at room temperature with a melting point of approximately 110°C. Its solubility in organic solvents such as dichloromethane and diethyl ether is relatively high, making it suitable for various solution-based reactions. The compound also exhibits moderate volatility, which is an important consideration for its handling and storage.
Synthesis and Reactivity
The synthesis of 58047-52-2 typically involves the oxidation of a suitable alcohol precursor or the direct alkylation of benzaldehyde derivatives. Recent studies have explored the use of transition metal catalysts to enhance reaction efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions have emerged as a promising route for constructing the carbon-carbon bonds required for this compound.
In terms of reactivity, 58047-52-2 is highly susceptible to nucleophilic addition due to the electron-deficient nature of the aldehyde group. This property has been exploited in various organic transformations, including condensation reactions with amines and ketones to form imines and aldol adducts. Additionally, the compound can undergo oxidation to yield carboxylic acids or reduction to form alcohols, depending on the reaction conditions.
Applications in Industry and Research
The versatility of 58047-52-2 has led to its widespread use in multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, recent research has focused on its role in constructing complex natural product analogs that exhibit anti-inflammatory or anticancer activity.
In materials science, 58047-52-2 has been employed as a building block for synthesizing advanced polymers and coatings. Its ability to undergo polymerization under controlled conditions makes it valuable for developing high-performance materials with tailored properties such as thermal stability and mechanical strength.
The fragrance industry has also benefited from this compound's unique aromatic profile. Its pleasant odor makes it an appealing ingredient in perfumes and personal care products. Recent advancements in flavor chemistry have further expanded its use in food additives where it contributes subtle aromatic notes without overpowering other flavors.
Environmental Considerations and Safety Profile
As with any chemical compound, understanding the environmental impact of 58047-52-2 is crucial for sustainable practices. Studies have shown that this compound biodegrades moderately under aerobic conditions but may persist in certain environmental compartments if not properly managed. Efforts are ongoing to develop eco-friendly synthesis routes that minimize waste generation and energy consumption.
Safety data indicates that 58047-52-1339999999999999999999999933333333333333333111111111111111111116666666666666666 is non-toxic when handled according to recommended guidelines but should be stored away from strong oxidizing agents due to its flammability potential.
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